molecular formula C13H19N7 B5804724 [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide

[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide

Cat. No. B5804724
M. Wt: 273.34 g/mol
InChI Key: FSWRTYGTOYBYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide, also known as BIPYCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide is not fully understood. However, studies have suggested that [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide may act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide may also interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has been shown to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has also been shown to exhibit good solubility in a variety of solvents, making it an attractive compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide in lab experiments is its ease of synthesis. [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide can be synthesized using simple and readily available starting materials, making it a cost-effective compound for use in research. However, one of the limitations of using [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide is its low stability under certain conditions. [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide can undergo hydrolysis in the presence of water, leading to the formation of undesirable by-products.

Future Directions

There are several future directions for research on [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide. One area of interest is the development of new anti-cancer drugs based on [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide. Further studies are needed to determine the optimal dosage and administration route for [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide-based drugs. Another area of interest is the synthesis of new metal-organic frameworks using [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide as a building block. These frameworks have potential applications in gas storage, separation, and catalysis. Finally, further studies are needed to determine the long-term effects of [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide on human health and the environment.
Conclusion:
In conclusion, [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and good solubility make it an attractive compound for use in research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and catalysis.

Synthesis Methods

[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide can be synthesized using a simple reaction between 4,6-dichloro-1,3,5-triazine, propargylamine, and isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The resulting product is purified using column chromatography, yielding a white crystalline solid.

Scientific Research Applications

[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has been investigated for its anti-cancer properties. Studies have shown that [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. In catalysis, [4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide has been used as a ligand for the synthesis of transition metal complexes, which have been shown to exhibit high catalytic activity in various reactions.

properties

IUPAC Name

[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7/c1-6-7-20(8-14)13-18-11(15-9(2)3)17-12(19-13)16-10(4)5/h1,9-10H,7H2,2-5H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWRTYGTOYBYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(CC#C)C#N)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]prop-2-yn-1-ylcyanamide

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